2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane
Description
2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is a fluorinated organosilicon compound characterized by a tetrafluoroethyl backbone, a 4-fluorophenoxy substituent, and a trimethylsilane group.
Properties
IUPAC Name |
trimethyl-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F5OSi/c1-18(2,3)11(15,16)10(13,14)17-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXFYHHIGZLZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(OC1=CC=C(C=C1)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F5OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane typically involves the reaction of 4-fluorophenol with tetrafluoroethylene in the presence of a base, followed by the introduction of the trimethylsilane group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Surface Modification
One of the primary applications of 2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is in surface modification. Its fluorinated structure allows it to impart hydrophobic properties to various substrates, which is particularly useful in:
- Biomedical Devices : Enhancing biocompatibility and reducing protein adsorption.
- Electronics : Improving the performance of insulating materials.
Case Study: Surface Treatment of Medical Implants
In a study conducted on titanium implants, the application of this silane resulted in reduced bacterial adhesion and improved cell compatibility, demonstrating its potential for enhancing implant longevity and performance .
Synthesis of Fluorinated Compounds
This compound serves as a precursor in the synthesis of other fluorinated compounds. Its ability to participate in nucleophilic substitutions makes it valuable for creating complex molecules used in pharmaceuticals and agrochemicals.
Example Reaction
The reaction of this compound with various nucleophiles has been documented to yield diverse fluorinated products that exhibit significant biological activity .
Coatings and Sealants
Due to its excellent chemical resistance and low surface energy, this silane is used in formulating coatings and sealants that require durability against solvents and moisture.
Application in Protective Coatings
Research indicates that coatings formulated with this silane show enhanced resistance to corrosion and wear, making them suitable for use in harsh industrial environments .
Cosmetic Formulations
The compound has been explored for use in cosmetic formulations due to its skin-feel properties and ability to provide a smooth application. Its hydrophobic nature helps create water-resistant products.
Case Study: Development of Water-Resistant Sunscreens
Formulations incorporating this silane have been tested for their efficacy in providing long-lasting protection against UV radiation while maintaining skin hydration .
Specialty Adhesives
In adhesive technology, this compound is utilized to improve the bonding strength of adhesives applied to challenging substrates such as plastics and metals.
Perf
Mechanism of Action
The mechanism by which 2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The trimethylsilane group can act as a protecting group, facilitating selective reactions at specific sites on the molecule.
Comparison with Similar Compounds
(a) 1,1,2,2-Tetrafluoroethyl Methyl Ether (CH₃OCF₂CHF₂)
(b) 1,1,2,2-Tetrafluoroethyl-2,2,2-Trifluoroethyl Ether
- Structure : Contains two fluorinated ethyl chains linked via an ether group.
(c) Triazole and Triazolone Derivatives
- Examples: Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone and aprepitant derivatives .
- Key Differences : Feature aromatic heterocycles (triazoles) and sulfonyl groups, emphasizing pharmaceutical applications (e.g., antifungal or antiemetic uses) rather than materials science.
Physicochemical Properties
Biological Activity
The compound 2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is a specialized fluorinated organosilicon compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, examining its reactivity, interactions with biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12F4OSi , with a molecular weight of approximately 284.30 g/mol . The compound features a fluorophenoxy group and a tetrafluoroethyl moiety attached to a trimethylsilane backbone . The presence of fluorine enhances its chemical stability and reactivity, making it an important candidate for various applications in chemistry and materials science.
| Property | Value |
|---|---|
| Molecular Formula | C12H12F4OSi |
| Molecular Weight | 284.30 g/mol |
| Functional Groups | Fluorophenoxy, Tetrafluoroethyl, Trimethylsilane |
| Solubility | Soluble in organic solvents |
The reactivity of this compound is influenced by its functional groups. The fluorine atoms increase electrophilicity, allowing it to participate in nucleophilic substitution reactions. This property may enable the compound to act as a reagent in synthesizing more complex fluorinated organic compounds.
Study 1: Interaction with Biological Systems
In a study evaluating the effects of various fluorinated compounds on biological systems, it was noted that fluorinated organosilicon compounds could alter cellular processes due to their unique electronic properties. While specific interactions for this compound were not documented, similar compounds have shown changes in metabolic pathways upon incorporation into biomolecules.
Study 2: Synthesis and Application
Research has demonstrated that the synthesis of compounds similar to this compound can lead to products with enhanced thermal stability and solubility in organic solvents. These properties make them suitable for applications requiring robust chemical performance under various conditions .
Applications
The unique characteristics of this compound make it advantageous for several applications:
- Materials Science : Used as a precursor for synthesizing advanced materials.
- Medicinal Chemistry : Potential use in drug design due to its ability to modify pharmacokinetic properties.
- Chemical Synthesis : Acts as a reagent in the preparation of other fluorinated compounds.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-fluorophenoxy)-1,1,2,2-tetrafluoroethyltrimethylsilane, and how can reaction yields be optimized?
The compound is synthesized via a three-step procedure:
Grignard Reaction : React 4-bromo-1,1'-biphenyl with methyl chlorodifluoroacetate in THF at -40°C to form a ketone intermediate.
Fluorination : Treat the ketone with DAST (diethylaminosulfur trifluoride) at 60°C to yield 4-(2-chloro-1,1,2,2-tetrafluoroethyl)-1,1'-biphenyl (65% yield over two steps).
Trimethylsilylation : Use magnesium-mediated silylation to introduce the trimethylsilyl group.
Optimization : Scale-up the trimethylsilylation step by adjusting solvent polarity (e.g., THF vs. DMF) and temperature gradients to mitigate side-product formation (e.g., 4-(1,1,2,2-tetrafluoroethyl)-1,1'-biphenyl, observed at 30–40% yield). Monitoring via <sup>19</sup>F NMR can identify intermediates .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- <sup>1</sup>H/<sup>19</sup>F NMR : Resolve fluorinated and silylated groups. For example, the trimethylsilyl group shows a distinct singlet at ~0.3 ppm in <sup>1</sup>H NMR.
- X-ray Diffraction : Confirm crystallinity and stereochemistry, as demonstrated for the structurally analogous compound 2-(biphenyl-4-yl)-1,1,2,2-tetrafluoroethylsilane .
- GC-MS : Detect volatile impurities (e.g., residual DAST or solvents) with a detection limit of <0.1%.
Q. How do the physicochemical properties (e.g., log Pow, solubility) influence its application in fluorinated reaction systems?
The compound’s log Pow (2.18) suggests moderate lipophilicity, enabling solubility in both polar aprotic (e.g., THF) and non-polar solvents (e.g., hexane). This dual solubility supports its use as a fluorophilic catalyst or reagent in biphasic systems. For solubility testing, phase-partition experiments between water and octanol can validate computational predictions .
Advanced Research Questions
Q. What mechanistic insights explain side-product formation during cross-coupling reactions involving this silane?
Side products like 4-(1,1,2,2-tetrafluoroethyl)-1,1'-biphenyl arise from premature desilylation under basic conditions. Computational studies (DFT) indicate that the silyl group’s electron-withdrawing effect stabilizes the tetrafluoroethyl intermediate, but steric hindrance at the silicon center can lead to β-fluoride elimination. Mitigation strategies include:
- Lowering reaction temperature (<0°C) to slow elimination kinetics.
- Using bulky ligands (e.g., PPh3) to shield the silicon center .
Q. How does the 4-fluorophenoxy moiety enhance biological activity in structurally related compounds, and what assays validate these effects?
The 4-fluorophenoxy group increases metabolic stability and target binding affinity via halogen bonding. For example, in quinoxaline derivatives, this group improves inhibition of kinase enzymes (IC50 values <100 nM). Assays include:
Q. What environmental and toxicological risks are associated with this compound, and how can they be modeled?
The compound’s PBT (persistent, bioaccumulative, toxic) classification requires environmental fate studies:
- Biodegradation Assays : Use OECD 301F to test microbial degradation in activated sludge.
- QSAR Modeling : Predict bioaccumulation potential using EPI Suite™, leveraging log Kow and molecular weight data .
Q. How can computational chemistry guide the design of derivatives with improved fluorophilic reactivity?
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility.
- Docking Studies : Identify steric and electronic modifications (e.g., replacing trimethylsilyl with triethylsilyl) to enhance binding in fluorophilic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
